molecular formula C9H11ClO3 B3050541 5-Chloro-1,2,3-trimethoxybenzene CAS No. 2675-80-1

5-Chloro-1,2,3-trimethoxybenzene

Cat. No.: B3050541
CAS No.: 2675-80-1
M. Wt: 202.63 g/mol
InChI Key: LIHWMLGRCUKVLB-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3-trimethoxybenzene is an organic compound with the molecular formula C9H11ClO3 It is a derivative of trimethoxybenzene, where a chlorine atom is substituted at the 5th position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3-trimethoxybenzene typically involves the chlorination of 1,2,3-trimethoxybenzene. One common method is the reaction of 1,2,3-trimethoxybenzene with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced chlorinating agents and catalysts can further optimize the reaction conditions, reducing the formation of by-products and improving the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3-trimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the methoxy groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 5-amino-1,2,3-trimethoxybenzene or 5-thio-1,2,3-trimethoxybenzene.

    Oxidation: Formation of 5-chloro-1,2,3-trimethoxybenzoquinone.

    Reduction: Formation of 1,2,3-trimethoxybenzene or partially reduced derivatives.

Scientific Research Applications

5-Chloro-1,2,3-trimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3-trimethoxybenzene involves its interaction with various molecular targets and pathways. The chlorine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other functional groups, leading to the formation of biologically active derivatives. Additionally, the methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trimethoxybenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    5-Bromo-1,2,3-trimethoxybenzene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    1,2,4-Trimethoxybenzene: Different substitution pattern on the benzene ring, leading to distinct chemical properties.

Uniqueness

5-Chloro-1,2,3-trimethoxybenzene is unique due to the presence of the chlorine atom at the 5th position, which significantly influences its chemical reactivity and potential applications. The combination of methoxy groups and a chlorine atom provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-chloro-1,2,3-trimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFLDXPYPAKRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2675-80-1
Record name 5-Chloro-1,2,3-trimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2675-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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